4-(1H-Benzimidazol-2-yl)aniline
Overview
Description
“4-(1H-Benzimidazol-2-yl)aniline” is a compound with the molecular formula C13H11N3 . It is also known by other names such as “4-(1H-Benzo[d]imidazol-2-yl)aniline”, “4-(1H-Benzoimidazol-2-yl)-phenylamine”, and “4-(1H-1,3-benzodiazol-2-yl)aniline” among others . The compound has a molecular weight of 209.25 g/mol .
Synthesis Analysis
The synthesis of “4-(1H-Benzimidazol-2-yl)aniline” involves starting with benzene derivatives with nitrogen-containing functionality ortho to each other . The compound can be synthesized through the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), or polyphosphoric acid trimethylsilyl ester .
Molecular Structure Analysis
The molecular structure of “4-(1H-Benzimidazol-2-yl)aniline” is represented by the InChI string InChI=1S/C13H11N3/c14-10-7-5-9 (6-8-10)13-15-11-3-1-2-4-12 (11)16-13/h1-8H,14H2, (H,15,16)
. The compound’s canonical SMILES representation is C1=CC=C2C (=C1)NC (=N2)C3=CC=C (C=C3)N
.
Chemical Reactions Analysis
The compound “4-(1H-Benzimidazol-2-yl)aniline” can undergo various chemical reactions. For instance, a metal-free one-pot method for the synthesis of N-(1H-benzo[d]imidazol-2-yl)benzamide derivatives was proposed mediated by CBr4 .
Physical And Chemical Properties Analysis
The compound “4-(1H-Benzimidazol-2-yl)aniline” has a molecular weight of 209.25 g/mol . It has a computed XLogP3 value of 2.6 . The compound has a hydrogen bond donor count of 2 .
Scientific Research Applications
Medicinal Chemistry
Application Summary
The benzimidazole nucleus, which is a part of the “4-(1H-Benzo[d]imidazol-2-yl)aniline” compound, is an important pharmacophore in drug discovery . It’s a good bioisostere of naturally occurring nucleotides and can interact with proteins and enzymes . Compounds containing the benzimidazole nucleus have a multitude of interesting pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Methods of Application
The synthesis of “4-(1H-Benzo[d]imidazol-2-yl)aniline” starts with benzene derivatives with nitrogen-containing functionality ortho to each other . The methods of synthesis have been classified according to the starting material used . One method involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), or polyphosphoric acid trimethylsilyl ester . Heating the phenyl diamine with 4-aminobenzoic acid in PPA at various temperatures for 4 hours affords “4-(1H-Benzo[d]imidazol-2-yl)aniline” in good yield .
Results or Outcomes
The reaction probably proceeds via a specific mechanism . Microwave-assisted synthesis of “4-(1H-Benzo[d]imidazol-2-yl)aniline” was achieved by heating a mixture of p-aminobenzoic acid and PPA . The mixture was heated thrice at 20% irradiation power in a 300 GHz oven for 1 min 40 s; each time the mixture was removed and stirred for a few moments . The yield of this method is reported to be 95% .
Organic Ligands
Application Summary
Benzimidazoles, including “4-(1H-Benzo[d]imidazol-2-yl)aniline”, can be used as organic ligands . Organic ligands are often used in coordination chemistry and catalysis .
Methods of Application
The specific methods of application would depend on the type of coordination compound or catalyst being synthesized . Typically, the benzimidazole compound would be reacted with a suitable metal ion to form a coordination complex .
Results or Outcomes
The resulting coordination compounds can have various properties and uses, depending on the specific metal ion and ligand used .
Fluorescent Whitening Dyes
Application Summary
Benzimidazoles can be used as fluorescent whitening dyes . These dyes are often used in textiles, paper, and detergents to make white materials appear brighter .
Methods of Application
The benzimidazole compound would be incorporated into a dye formulation, which could then be applied to the material of interest .
Results or Outcomes
The use of benzimidazole-based fluorescent whitening dyes can enhance the appearance of white materials, making them appear brighter and more vibrant .
Functional Materials
Application Summary
Benzimidazoles can be used in the synthesis of functional materials . These materials can have a wide range of properties and uses, depending on the specific benzimidazole compound used .
Methods of Application
The specific methods of application would depend on the type of functional material being synthesized . The benzimidazole compound could be incorporated into a polymer, for example .
Results or Outcomes
The resulting functional materials can have various properties and uses, such as conductivity, magnetism, or light emission .
Anticancer Agents
Application Summary
Benzimidazole derivatives, including “4-(1H-Benzo[d]imidazol-2-yl)aniline”, have been explored for their anticancer properties . They can be designed and synthesized to inhibit specific enzymes in cancer cells .
Methods of Application
The compound is synthesized and then tested against various cancer cell lines . The inhibitory effect of the compound on the enzyme V600EBRAF, which is often mutated in cancer, is particularly of interest .
Results or Outcomes
Some of the synthesized compounds showed significant growth inhibition against multiple cancer cell lines . For example, one of the compounds had an IC50 (the concentration of the compound required to inhibit the growth of the cancer cells by 50%) of 0.49 µM .
Antimicrobial Agents
Application Summary
Benzimidazole derivatives, including “4-(1H-Benzo[d]imidazol-2-yl)aniline”, have shown antimicrobial activity . They can inhibit the growth of various bacteria and fungi .
Methods of Application
The compound is synthesized and then tested against various microbial strains . The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism, is often determined .
Results or Outcomes
The results of these tests can vary depending on the specific benzimidazole derivative and the microbial strain . Some compounds may show strong antimicrobial activity, while others may be less effective .
Future Directions
The benzimidazole derivatives, including “4-(1H-Benzimidazol-2-yl)aniline”, have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . Therefore, the future directions in the study of this compound could involve exploring these pharmacological activities further.
properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFBXSRZSUJGOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10323237 | |
Record name | 4-(1H-Benzoimidazol-2-yl)-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Benzimidazol-2-yl)aniline | |
CAS RN |
2963-77-1 | |
Record name | 2963-77-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(1H-Benzoimidazol-2-yl)-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-BENZIMIDAZOL-2-YL)ANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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